molecular formula C8H7N3O B574703 3-Pyridinecarboxamide, 6-cyano-2-methyl- CAS No. 160601-82-1

3-Pyridinecarboxamide, 6-cyano-2-methyl-

Cat. No.: B574703
CAS No.: 160601-82-1
M. Wt: 161.164
InChI Key: BZDCXLGSJSZUID-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 6-cyano-2-methyl- is a chemical compound with the molecular formula C8H7N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the pyridine ring, along with a carboxamide group (-CONH2). The unique structure of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of 3-Pyridinecarboxamide, 6-cyano-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Pyridinecarboxamide, 6-cyano-2-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Pyridinecarboxamide, 6-cyano-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 6-cyano-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The cyano group and carboxamide group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

3-Pyridinecarboxamide, 6-cyano-2-methyl- can be compared with other similar compounds such as:

    Pyridine-2-carboxamide: Lacks the cyano and methyl groups, resulting in different chemical and biological properties.

    Pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position, leading to variations in reactivity and applications.

    6-Cyano-2-methylpyridine:

The uniqueness of 3-Pyridinecarboxamide, 6-cyano-2-methyl- lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

6-cyano-2-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-7(8(10)12)3-2-6(4-9)11-5/h2-3H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDCXLGSJSZUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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